Asolectin

Catalog No.
S1542831
CAS No.
17708-90-6
M.F
C42H80NO8P
M. Wt
758.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asolectin

CAS Number

17708-90-6

Product Name

Asolectin

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H80NO8P

Molecular Weight

758.1 g/mol

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1

InChI Key

JLPULHDHAOZNQI-ZTIMHPMXSA-N

SMILES

Array

solubility

Insoluble in water
Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils.
Soluble in about 12 parts cold absolute alcohol

Synonyms

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine, 1-palmitoyl-2-linoleoylphosphatidylcholine, 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine, palmitoyl-linoleoatephosphatidylcholine, PLPC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

The exact mass of the compound 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. insoluble in acetone; practically insoluble in cold vegetable and animal oils.soluble in about 12 parts cold absolute alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 34:2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Asolectin is a naturally derived, partially purified mixture of phospholipids extracted from soybeans, consisting primarily of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), along with other lipids. Its key procurement advantage lies in providing a complex, biologically relevant lipid environment at a lower cost than highly purified or synthetic individual phospholipids. This makes it a standard material for applications where a biomimetic membrane is desired without the stringent compositional control required for pharmaceutical formulations, such as in the functional reconstitution of membrane proteins and the formation of vesicles for screening or bulk delivery systems.

Substituting asolectin with compositionally simpler alternatives like purified phosphatidylcholine (PC) or single-component synthetic lipids (e.g., DOPC) is a critical decision that impacts system performance. The heterogeneous mixture of phospholipids in asolectin creates a unique membrane environment with specific fluidity, charge, and lipid packing characteristics that cannot be replicated by a single lipid type. For instance, the presence of anionic phospholipids like phosphatidylinositol contributes a net negative charge, crucial for certain protein interactions and vesicle stability. Replacing asolectin with egg yolk lecithin introduces different fatty acid profiles, leading to altered oxidative stability and membrane phase behavior, while crude soybean lecithin contains higher levels of non-phospholipid contaminants that can interfere with sensitive applications. Therefore, choosing a substitute based on a single component (e.g., PC content) overlooks the functional contribution of the entire lipid mixture, risking altered experimental outcomes and poor reproducibility.

Biomimetic Complexity: Achieves Varied Membrane Fluidity Responses Not Seen in Simpler PC Liposomes

In studies modeling olfactory cell responses, asolectin liposomes demonstrated varied and distinct patterns of membrane fluidity changes when exposed to different odorants. This biomimetic complexity was absent in liposomes formulated with only purified phosphatidylcholine (PC), which did not show such varied response patterns. The complex lipid composition of asolectin provides a variety of adsorption sites, enabling nuanced interactions that are not possible with a single-component membrane.

Evidence DimensionMembrane fluidity response pattern to various odorants
Target Compound DataExhibited varied and distinct response patterns for different odorants
Comparator Or BaselinePurified Phosphatidylcholine (PC) Liposomes: No variation in response patterns was observed
Quantified DifferenceQualitative but fundamental difference in response capability (complex vs. simple)
ConditionsMeasurement of membrane fluidity changes using fluorescence dyes in response to a panel of different odorants.

For creating biomimetic sensors or studying complex membrane interactions, the mixed composition of asolectin provides a more functionally realistic model than oversimplified pure PC systems.

Processability: Forms Small, Monodisperse Nanoparticles Suitable for Drug Delivery Systems

In a continuous flow system for producing lipid carriers, purified asolectin demonstrated excellent processability. Under optimized conditions (10 mg/mL asolectin, 1:10 Ethanol:water ratio), nanoparticles with a hydrodynamic diameter of approximately 92 nm and a Polydispersity Index (PDI) of 0.269 were consistently produced. A PDI value between 0.2 and 0.3 is considered satisfactory for lipid-based particle dispersions, indicating a relatively narrow and homogenous size distribution suitable for reproducible formulation work. This contrasts with unpurified or crude lecithins, which contain ethanol-insoluble components that can cause aggregation and require pre-processing filtration for use in such systems.

Evidence DimensionHydrodynamic Diameter and Polydispersity Index (PDI)
Target Compound DatadDLS ≈ 92 nm; PDI ≈ 0.27
Comparator Or BaselineCrude Lecithin: Contains insoluble components requiring removal before processing to avoid aggregation.
Quantified DifferenceAsolectin yields nanoparticles with a PDI value (0.27) indicative of a monodisperse population suitable for advanced formulations.
ConditionsContinuous flow precipitation system with an ethanol:water phase ratio of 1:10.

This demonstrates that asolectin is not just a crude mixture but a process-compatible material for creating uniform nanoparticles, a critical requirement for scalable production of drug delivery and nanocarrier systems.

Emulsion Stability: Superior Performance to Egg Yolk Lecithin in Emulsion Formation

When used as the primary emulsifier in oil-in-water emulsions, soybean lecithin (the source of asolectin) created a more stable emulsion than egg-yolk lecithin. While both lecithins showed similar surface activity, the resulting emulsion stability differed, a key performance indicator for food, cosmetic, and industrial formulations. Furthermore, egg-yolk lecithin is less oxidatively stable than soybean lecithin due to differences in fatty acid composition, with a calculated oxidizability index of 0.76 for soy lecithin versus 0.49 for egg lecithin, indicating a longer shelf-life for soy-based emulsions.

Evidence DimensionEmulsion Stability & Oxidative Stability
Target Compound DataCreates more stable emulsions; Calculated Oxidizability Index: 0.76
Comparator Or BaselineEgg Yolk Lecithin: Creates less stable emulsions; Calculated Oxidizability Index: 0.49
Quantified DifferenceQualitatively higher emulsion stability and ~55% higher calculated oxidizability, suggesting lower oxidative stability for the comparator.
ConditionsOil-in-water emulsion testing and calculated oxidizability based on fatty acid composition.

For applications requiring long-term emulsion stability and resistance to oxidation, asolectin (from soy lecithin) is a more robust and reliable choice than egg-yolk lecithin.

Functional Reconstitution of Membrane Proteins

For reconstituting membrane proteins into liposomes to study their function, asolectin provides a cost-effective, biomimetic lipid environment that more closely resembles a native membrane than vesicles made from single synthetic lipids. Its inherent mixture of lipid headgroups and acyl chains can be crucial for maintaining the protein's native conformation and activity, which might be lost in an overly simplistic, artificial membrane.

Development of Biomimetic Sensors and Model Membranes

When developing systems that need to mimic complex biological membrane responses, asolectin is a superior choice over purified PC. As evidenced by its ability to generate varied fluidity changes in response to different stimuli, its compositional complexity allows for a wider range of interactions, making it ideal for creating more nuanced and responsive model systems.

Large-Scale or Screening-Level Liposome Production

For applications requiring large volumes of liposomes or for high-throughput screening where cost is a primary driver, asolectin offers a significant procurement advantage. The cost of producing liposomes from asolectin (as a non-purified lecithin) can be as low as 5% of the cost of using highly purified phospholipids, making it an economically viable choice for initial formulation development and bulk production.

Stable Food and Cosmetic Emulsions

In formulating oil-in-water emulsions for food or cosmetic products, asolectin (derived from soy lecithin) provides greater stability compared to alternatives like egg-yolk lecithin. Its favorable fatty acid profile also imparts better oxidative stability, contributing to a longer product shelf-life.

Physical Description

Solid

Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air
Light-brown to brown, viscous semiliquid
Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

XLogP3

12.9

Hydrogen Bond Acceptor Count

8

Exact Mass

757.56215551 Da

Monoisotopic Mass

757.56215551 Da

Heavy Atom Count

52

Taste

Bland

Density

1.0305 at 24 °C/4 °C

Odor

Odorless or slight nutlike odor; faint fatty odor

Appearance

Assay:≥95%A solution in chloroform

Melting Point

236-237 °C

UNII

6UCA7I41S8

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2097 of 2100 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Lecithins are a white to yellow to brown waxy mass or thick fluid. It occurs naturally in all living plants and organisms. They are a major component of nervous tissue and brain substance. Synthetic lecithins are made from soybean oils, corn, egg yolk and other animal sources. USE: Lecithins are important commercial chemicals that are used as a food additive, in personal care products, pharmaceuticals, the petroleum and other industries, treating leather, paints, inks and animal feeds and care products. EXPOSURE: Workers that use lecithins or products containing lecithins may have direct skin contact. The general population may be exposed by eating foods and using consumer products containing lecithins. Data on the fate of lecithins released to the environment were not available. RISK: Use of lecithins as a food additive is generally recognized as safe by the U.S. Food and Drug Administration. Lecithins are not considered skin irritants and generally do not cause allergic skin reactions in human studies. There is a small chance that individuals with soy allergies may develop allergic reactions to lecithins derived from soybean oils. No toxic effects were observed in volunteers ingesting high levels of lecithins over several months. No toxic effects observed in laboratory animals fed a diet containing very high levels of lecithins over their lifetime. Lung irritation was observed in laboratory animals that breathed lecithin mists for a short period. Tumors were not induced in laboratory rats fed very high levels of lecithins over their lifetime. An older study reports that increased brain tumors were observed in laboratory mice fed high levels of lecithins over two generations. Data on the potential for lecithins to cause infertility, abortion, or birth defects are not available. The potential for lecithins to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Surface-Active Agents
/EXPL THER/ Endosulfan is an organochlorine pesticide commonly found in aquatic environments that has been found to reduce thermal tolerance of fish. Lipotropes such as the food additive, Lecithin has been shown to improve thermal tolerance in fish species. This study was conducted to evaluate the role of lipotropes (lecithin) for enhancing the thermal tolerance of Chanos chanos reared under sublethal low dose endosulfan-induced stress. Two hundred and twenty-five fish were distributed randomly into five treatments, each with three replicates. Four isocaloric and isonitrogenous diets were prepared with graded levels of lecithin: normal water and fed with control diet (En0/L0), endosulfan-treated water and fed with control diet (En/L0), endosulfan-treated water and fed with 1% (En/L1%), 1.5% (En/L 1.5%) and 2% (En/L 2%) lecithin supplemented feed. The endosulfan in treated water was maintained at the level of 1/40th of LC50 (0.52ppb). At the end of the five weeks, critical temperature maxima (CTmax), lethal temperature maxima (LTmax), critical temperature minima (CTmin) and lethal temperature minima (LTmin) were Determined. There was a significant (P<0.01) effect of dietary lecithin on temperature tolerance (CTmax, LTmax, CTmin and LTmin) of the groups fed with 1, 1.5 and 2% lecithin-supplemented diet compared to control and endosulfan-exposed groups. Positive correlations were observed between CT max and LTmax (R(2)=0.934) as well as between CTmin and LTmin (R(2)=0.9313). At the end of the thermal tolerance study, endosulfan-induced changes in cellular stress enzymes (Catalase, SOD and GST in liver and gill and neurotansmitter enzyme, brain AChE) were significantly (p<0.01) improved by dietary lecithin. We herein report the role of lecithin in enhancing the thermal tolerance and protection against cellular stress in fish exposed to an organochlorine pesticide.
/EXPL THER/ Suitability of liquid lecithin (i.e., solution of lecithin in soy bean oil with ~60% w/w of phospholipids) for formation of gels, upon addition of water solution of poloxamer 407, was investigated, and formulated systems were evaluated as carriers for percutaneous delivery of ibuprofen. Formulation study of pseudo-ternary system liquid lecithin/poloxamer 407/water at constant liquid lecithin/poloxamer 407 mass ratio (2.0) revealed that minimum concentrations of liquid lecithin and poloxamer 407 required for formation of gel like systems were 15.75% w/w and 13.13% w/w, respectively, while the maximum content of water was 60.62% w/w. The systems comprising water concentrations in a range from 55 to 60.62% w/w were soft semisolids suitable for topical application, and they were selected for physicochemical and biopharmaceutical evaluation. Analysis of conductivity results and light microscopy examination revealed that investigated systems were water dilutable dispersions of spherical oligolamellar associates of phospholipids and triglyceride molecules in the copolymer water solution. Rheological behavior evaluation results indicated that the investigated gels were thermosensitive shear thinning systems. Ibuprofen (5% w/w) was incorporated by dispersing into the previously prepared carriers. Drug-loaded systems were physically stable at storage temperature from 5 +/- 3 °C to 40 +/- 2 °C, for 30 days. In vitro ibuprofen release was in accordance with the Higuchi model (rH>0.95) and sustained for 12 hr. The obtained results implicated that formulated LLPBGs, optimized regarding drug release and organoleptic properties, represent promising carriers for sustained percutaneous drug delivery of poorly soluble drugs.
/EXPL THER/ Some dietary factors could inhibit lead toxicity. The aim of this study was to evaluate the effect of dietary compounds rich in unsaturated fatty acids (FA) on blood lead level, lipid metabolism, and vascular reactivity in rats. Serum metallothionein and organs' lead level were evaluated with the aim of assessing the possible mechanism of unsaturated FA impact on blood lead level. For three months, male Wistar rats that were receiving drinking water with (100 ppm Pb) or without lead acetate were supplemented per os daily with virgin olive oil or linseed oil (0.2 mL/kg b.w.) or egg derived lecithin fraction: "super lecithin" (50 g/kg b.w.). Mesenteric artery was stimulated ex vivo by norepinephrine (NE) administered at six different doses. Lecithin supplementation slightly reduced pressor responses of artery to NE. Lead administered to rats attenuated the beneficial effect of unsaturated FA on lipid metabolism and vascular reactivity to adrenergic stimulation. On the other hand, the super lecithin and linseed oil that were characterized by low omega-6 to omega-3 ratio (about 1) reduced the blood lead concentration. This effect was observed in lead poisoned rats (p < 0.0001) and also in rats nonpoisoned with lead (p < 0.05).
For more Therapeutic Uses (Complete) data for LECITHINS (9 total), please visit the HSDB record page.

Other CAS

8002-43-5

Wikipedia

Palmitoyl-Linoleoyl Phosphatidylcholine
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Agrochemicals -> Pesticides
Fragrance Ingredients
ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Antistatic; Emollient; Emulsifying

Methods of Manufacturing

RESIDUE OBTAINED FROM THE MFR OF SOYBEAN OIL THROUGH SOLVENT EXTRACTION

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Not Known or Reasonably Ascertainable
Lecithins: ACTIVE
The lecithins are mixtures of diglycerides of fatty acids linked to the choline ester of phosphoric acid. The lecithins are classed as phosphoglycerides or phosphatides (phospholipids).
The plural term lecithins refers to emulsifying agents, such as soybean preparations (soy lecithin contains 18-20% phosphatidylcholine).
Commercial grades of natural lecithin are reported to contain a potent vasodepressor substance.
Commercial lecithin is a mixture of acetone-insoluble phosphatides. FCC /Food Chemicals Codex/ specifies not less than 50% acetone-insoluble matter (phosphatides).
For more General Manufacturing Information (Complete) data for LECITHINS (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

A rapid, sensitive and selective method by reversed-phase liquid chromatography (LC) with electrospray ionization (ESI) mass spectrometry (MS) was employed for the determination of lecithin in a cosmetic raw material for quality control of the product formulation. The mixture of the phosphatidylcholine, phosphatidyl-ethanolamine, and phosphatidylinositol in lecithin was separated using aqueous methanol-acetonitrile solvent with a reversed-phase LC column, and detected as forms of pseudomolecular ions. Using this LC-MS technique, simultaneous separation and detection of phospholipid classes and molecular species within each class were achieved for the first time. Additionally informative fragmentation patterns were obtained by employing LC/ESI-MS/MS in both positive and negative ionization modes to identify these fatty acid chains and polar head groups in each molecular species of the phospholipids.
Lecithin can be determined by using phospholipase D, which catalyzes its hydrolytic cleavage to form choline. The choline generated is subsequently measured as Reinecke salt. The method of choice, however, involves the use of phospholipase C from Bacillus cereus and of alkaline phosphatase to hydrolyze lecithin ... followed by heat inactivation of alkaline phosphatase and determination of choline.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types